Phenelfamycin E

Description

Properties

IUPAC Name |

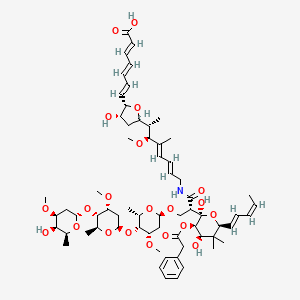

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40-,41-,42-,44+,45-,46-,47+,48-,49-,50+,51-,54+,55-,56+,57+,58+,59+,60-,61-,62+,65+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVVGDCMWCVRCO-WOPDTIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]5C[C@@H]([C@@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H95NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114451-31-9 | |

| Record name | Ganefromycin component (alpha) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENELFAMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU25GRT71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Production, and Microbial Origins of Phenelfamycin E

Discovery and Identification of Producer Strains

The journey to obtaining pure Phenelfamycin E begins with the identification and cultivation of the microorganisms that naturally synthesize it. Research has pinpointed specific soil-dwelling bacteria as the primary sources of the phenelfamycin complex.

The initial discovery of the phenelfamycin antibiotic complex, which includes this compound, was made from the fermentation broth of two distinct soil isolates. wikipedia.org These isolates, designated as AB 999F-80 and AB 1047T-33, were taxonomically identified as strains of Streptomyces violaceoniger. nih.gov These two strains were found to produce a range of related compounds: Phenelfamycins A, B, C, E, F, and unphenelfamycin. nih.gov The selection and subsequent study of these antibiotics were driven by their observed activity against anaerobic bacteria. nih.gov

Table 1: Producer Strains of the Phenelfamycin Complex

| Strain ID | Microbial Species | Compounds Produced |

|---|---|---|

| AB 999F-80 | Streptomyces violaceoniger | Phenelfamycins A, B, C, E, F; Unphenelfamycin |

Further research into elfamycin-type antibiotics has revealed other Streptomyces species that produce structurally similar compounds. An actinomycete strain, identified as Streptomyces albospinus (strain Acta 3619) based on its 16S rRNA gene sequence, was found to produce new members of this family, Phenelfamycins G and H. mcmaster.canih.gov These compounds are notable for having the basic structures of Phenelfamycins E and F, respectively, with the only difference being an additional hydroxyl group at a specific position (C-30). mcmaster.canih.gov This discovery highlights the role of different Streptomyces species in generating structural diversity within the phenelfamycin family.

Fermentation and Extraction Methodologies for Phenelfamycin Complex

The production of the phenelfamycin complex on a larger scale requires carefully controlled fermentation processes, followed by systematic extraction to recover the bioactive compounds from the culture.

The production of phenelfamycins by Streptomyces violaceoniger is achieved through submerged liquid fermentation. nih.govfermex.in In this process, the microorganism is grown in a liquid nutrient medium within a controlled environment, such as a bioreactor. openaccessjournals.com This technique allows for the efficient cultivation of the bacteria and the production of secondary metabolites like antibiotics.

Key parameters for successful submerged fermentation include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. openaccessjournals.com The process involves inoculating the sterile liquid medium with the producer strain and allowing it to grow under optimal conditions to maximize the yield of the desired antibiotic complex.

Table 2: General Parameters for Submerged Fermentation of Streptomyces

| Parameter | Description | General Conditions |

|---|---|---|

| Culture Type | Submerged Liquid Fermentation | Microorganisms are grown in a liquid broth. fermex.in |

| Nutrients | Carbon & Nitrogen Sources | The medium contains essential nutrients for microbial growth and metabolite production. |

| Aeration | Oxygen Supply | Continuous supply of sterile air is often required for aerobic Streptomyces. openaccessjournals.com |

| Agitation | Mixing | Mechanical stirring ensures uniform distribution of nutrients and oxygen. |

| Temperature | Growth Temperature | Maintained at the optimal range for the specific Streptomyces strain. |

| pH | Acidity/Alkalinity | The pH of the medium is controlled to support growth and antibiotic synthesis. |

After the fermentation cycle is complete, the phenelfamycin complex must be recovered from both the liquid fermentation broth and the microbial cells (mycelia). This is typically achieved through solvent extraction. The whole fermentation broth is often treated with a water-immiscible organic solvent. Solvents like ethyl acetate (B1210297), n-butanol, or chloroform are commonly used for extracting secondary metabolites from Streptomyces cultures.

The process involves vigorously mixing the fermentation broth with the chosen solvent. The phenelfamycins, being more soluble in the organic solvent, partition from the aqueous phase into the solvent layer. This mixture is then separated, and the solvent phase, now containing the crude antibiotic complex, is collected. The solvent is subsequently evaporated under reduced pressure to yield a concentrated crude extract containing this compound and its related compounds.

Chromatographic Purification Techniques for this compound

The crude extract obtained from solvent extraction is a mixture of several phenelfamycins and other metabolic byproducts. To isolate pure this compound, various chromatographic techniques are employed. Chromatography separates compounds based on their different physical and chemical properties, such as polarity, size, and affinity for a stationary phase.

High-Performance Liquid Chromatography (HPLC) is a key technique used in the final purification stages. nih.gov The crude extract is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase (e.g., C18 reverse-phase silica gel). A mobile phase (a mixture of solvents) is pumped through the column, and the different components of the extract travel at different rates, allowing for their separation. Fractions are collected as they exit the column, and those containing this compound are identified and pooled. Techniques like flash chromatography may also be used for initial separation steps before final purification by HPLC. nih.gov

Solvent Partitions

Solvent partitioning, also known as liquid-liquid extraction, is a fundamental step in the purification of natural products like this compound. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net Following the initial extraction from the fermentation broth and mycelia, solvent partitions are used to concentrate the antibiotic complex and remove highly polar or nonpolar impurities. The choice of solvents is critical and is based on the polarity and solubility of the target compounds. This method serves as an effective preliminary purification and sample concentration step before proceeding to more refined chromatographic techniques.

| Parameter | Description | Principle of Separation |

| Stationary Phase | Typically an aqueous solvent system. | Differential solubility |

| Mobile Phase | An immiscible organic solvent (e.g., ethyl acetate, n-butanol). | Partition coefficient (K) |

| Mechanism | Compounds distribute between the two liquid phases according to their relative solubilities. Hydrophilic compounds favor the aqueous phase, while hydrophobic compounds like phenelfamycins are preferentially partitioned into the organic phase. |

Sephadex LH-20 Exclusion Chromatography

Sephadex LH-20 exclusion chromatography is a crucial step in the separation of the phenelfamycin complex. researchgate.net This technique, a type of size-exclusion chromatography, separates molecules based on their size. The stationary phase, Sephadex LH-20, is a cross-linked dextran that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties. nih.gov This dual nature allows it to be used with a wide range of polar organic solvents and aqueous mixtures. In this purification step, larger molecules are excluded from the pores of the gel beads and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer retention time. This method is effective for separating the different phenelfamycin components from other molecules of significantly different sizes.

| Parameter | Description | Principle of Separation |

| Stationary Phase | Sephadex LH-20 (hydroxypropylated cross-linked dextran). | Molecular size (hydrodynamic volume). |

| Mobile Phase | Organic solvents (e.g., methanol, ethanol) or aqueous-organic mixtures. | Size exclusion. |

| Mechanism | Molecules are separated based on their ability to enter the pores of the stationary phase. Larger molecules elute first, followed by progressively smaller ones. The dual hydrophilic/lipophilic nature of the gel also allows for some partitioning effects. |

C18 Bonded-Phase Silica Gel Adsorption

C18 bonded-phase silica gel adsorption, a form of reversed-phase chromatography, is employed for the high-resolution separation of the phenelfamycin components. researchgate.net In this technique, the stationary phase consists of silica particles that have been chemically modified with C18 (octadecyl) hydrocarbon chains, creating a nonpolar surface. The separation is based on the hydrophobic interactions between the solute molecules and the C18 chains. A polar mobile phase is used, and compounds are eluted in order of increasing hydrophobicity. Less polar compounds, which interact more strongly with the nonpolar stationary phase, are retained longer on the column. This method is highly effective for separating the structurally similar phenelfamycins, which differ subtly in their polarity.

| Parameter | Description | Principle of Separation |

| Stationary Phase | Silica gel chemically bonded with C18 alkyl chains (nonpolar). | Hydrophobicity. |

| Mobile Phase | A polar solvent system, often a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. | Hydrophobic adsorption. |

| Mechanism | Nonpolar regions of the analyte molecules interact with the nonpolar C18 chains. Elution is typically achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases the retention of the compounds. |

Diol Partition Chromatography

Diol partition chromatography is another specialized chromatographic technique utilized in the intricate purification scheme of this compound. researchgate.net This method uses a stationary phase consisting of silica gel that has been chemically modified to have diol functional groups (-CH(OH)CH2OH). This creates a polar, hydrophilic surface that operates under normal-phase chromatography principles. Separation is based on the polarity of the analytes. Polar compounds interact more strongly with the polar diol groups through hydrogen bonding and dipole-dipole interactions, leading to longer retention times. A nonpolar mobile phase is used, and elution is often achieved by gradually increasing the polarity of the mobile phase. This technique provides a different selectivity compared to reversed-phase methods, which is advantageous for separating complex mixtures of closely related natural products like the phenelfamycins.

| Parameter | Description | Principle of Separation |

| Stationary Phase | Silica gel bonded with diol functional groups (polar). | Polarity. |

| Mobile Phase | A nonpolar organic solvent system (e.g., hexane, ethyl acetate mixtures). | Adsorption based on polar interactions (e.g., hydrogen bonding). |

| Mechanism | Analytes compete for adsorption sites on the polar stationary phase with the mobile phase. More polar compounds are retained more strongly. |

Liquid-Liquid Countercurrent Chromatography

Liquid-liquid countercurrent chromatography (CCC) is a sophisticated preparative separation technique used in the final stages of purifying phenelfamycins. researchgate.net Unlike traditional column chromatography, CCC uses no solid stationary phase. Instead, it relies on partitioning a sample between two immiscible liquid phases. One liquid phase is held stationary within a coil by centrifugal force, while the other liquid phase is pumped through it. The continuous partitioning of the solute between the two phases as the mobile phase flows through the stationary phase results in separation. This method is particularly gentle as there is no solid support to cause irreversible adsorption or denaturation of sensitive compounds, making it ideal for the final purification of complex natural products like this compound.

| Parameter | Description | Principle of Separation |

| Stationary Phase | One of two immiscible liquid phases, held in place by centrifugal force. | Differential solubility. |

| Mobile Phase | The second of the two immiscible liquid phases. | Partition coefficient (K). |

| Mechanism | The sample is subjected to thousands of partitioning events between the mobile and stationary liquid phases as it travels through the coiled column, leading to a highly efficient separation based on the partition coefficients of the individual components. |

Advanced Structural Elucidation and Stereochemical Characterization

Comprehensive Spectroscopic Analysis of Phenelfamycin E

The determination of the planar structure and connectivity of atoms within this compound has been achieved through the synergistic application of various spectroscopic methods. These techniques provide complementary information, which, when pieced together, reveals the intricate framework of the molecule. nih.gov

One-Dimensional (1D) Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the foundational data for the structural elucidation of this compound. nih.gov The ¹H NMR spectrum reveals the chemical environment of each proton, including its electronic shielding and coupling to neighboring protons, which helps to identify different functional groups and fragments within the molecule. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present, distinguishing between sp³, sp², and sp hybridized carbons. Although specific spectral data for this compound is not detailed in the provided search results, the general application of these techniques is fundamental to the process described in the literature. rsc.org

Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, APT, HMBC, HMQC)

Two-dimensional NMR techniques are indispensable for assembling the molecular fragments identified by 1D NMR into a coherent structure. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. This is crucial for identifying adjacent protons in the polyene chain and the sugar moieties of this compound.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

APT (Attached Proton Test): While not explicitly mentioned for this compound in the search results, APT or DEPT (Distortionless Enhancement by Polarization Transfer) experiments are commonly used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, providing further structural detail.

The collective interpretation of these 2D NMR datasets allows for the complete assembly of the planar structure of this compound. nih.govrsc.org

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HR-MS allows for the calculation of the molecular formula. windows.net For this compound, the molecular formula has been determined to be C₆₅H₉₅NO₂₁. windows.netwikipedia.org Techniques such as electrospray ionization (ESI) are often employed for the analysis of such large and complex molecules. nih.govacs.org

| Spectroscopic Data for this compound | |

| Technique | Observation |

| Molecular Formula | C₆₅H₉₅NO₂₁ |

| Molecular Weight | 1226.44 g/mol |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgbruker.com The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups (from esters and amides), carbon-carbon double bonds (C=C) of the polyene chain, and carbon-oxygen (C-O) bonds within the ether and glycosidic linkages. researchgate.netfrontiersin.org While specific frequencies are not provided in the search results, this technique confirms the presence of these key functional moieties.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is particularly useful for characterizing the conjugated polyene system within this compound. nih.govwisc.edu The extended system of alternating double and single bonds absorbs UV light at specific wavelengths, giving rise to characteristic absorption maxima (λmax). For instance, the effluent during purification of related compounds was monitored by UV absorbance at 325 nm. This information is indicative of the length and nature of the conjugated chromophore.

Determination of Absolute and Relative Stereochemistry

The definitive three-dimensional structure of this compound, including the relative and absolute configurations of its numerous stereocenters, is established through advanced NMR techniques and, in some cases, by comparison with related compounds whose stereochemistry has been determined by X-ray crystallography. rsc.org Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to determine the relative stereochemistry by measuring through-space interactions between protons. The absolute stereochemistry is often more challenging to determine and may involve chemical derivatization or comparison with known compounds. rsc.org

Chiral Analysis

The chiral analysis of this compound, also known as ganefromycin-α, has been a key area of investigation to determine the absolute configuration of its numerous stereogenic centers. wikipedia.orgnih.gov The molecule's intricate structure, featuring multiple chiral centers, necessitates a multi-faceted analytical approach.

Initial studies on the phenelfamycin complex, which includes this compound, utilized a variety of spectroscopic methods, most notably 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the planar structures and relative configurations of the individual components. nih.gov However, establishing the absolute stereochemistry required more specialized techniques.

A pivotal study on ganefromycin-α (this compound) successfully determined the full structure, including the absolute configurations of its stereogenic centers. nih.gov The researchers established the relative configurations using ³JH,H coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov

To ascertain the absolute configurations, the different moieties of the molecule were analyzed separately. nih.gov The application of difference Circular Dichroism (CD) on their acylate derivatives was instrumental. This technique produced characteristic exciton (B1674681) couplets, which allowed for the unambiguous assignment of the absolute stereochemistry at various centers. nih.gov

The determined absolute configurations for the stereogenic centers in ganefromycin-α (this compound) are detailed in the table below. nih.gov

| Stereogenic Center | Absolute Configuration |

| C8 | S |

| C9 | S |

| C11 | R |

| C12 | S |

| C13 | S |

| C21 | S |

| C22 | R |

| C23 | R |

| C24 | R |

| C26 | S |

| Table 1: Absolute Configurations of Stereogenic Centers in this compound (Ganefromycin-α). nih.gov |

This comprehensive chiral analysis provided the complete stereochemical description of this compound, a crucial step for any future structure-activity relationship studies and for understanding its interaction with biological targets.

Biosynthesis of Phenelfamycin E and Congeners

Identification of Biosynthetic Gene Clusters (BGCs)

The blueprint for phenelfamycin biosynthesis is encoded within a specific biosynthetic gene cluster (BGC) found in the producing organisms, typically species of Streptomyces. acs.org The identification of these BGCs is often accomplished through genome mining approaches. acs.orgresearchgate.net These strategies involve searching bacterial genomes for sequences that encode enzymes characteristic of natural product biosynthesis, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). acs.orgmdpi.com

A particularly effective method for pinpointing elfamycin-producing BGCs is the "resistance-guided" discovery approach. acs.orgacs.org This strategy leverages the fact that antibiotic-producing organisms must possess a mechanism to protect themselves from the very compounds they synthesize. acs.org In the case of elfamycins, which target the essential translation elongation factor Tu (EF-Tu), the producing organisms harbor a resistant version of the EF-Tu gene within the BGC. acs.orgacs.org By searching for these resistance genes, researchers can successfully identify novel elfamycin producers and their corresponding BGCs. acs.orgnih.gov For instance, the BGC for factumycin was identified in the actinomycete strain WAC5292 through draft sequencing of its genome after activity-guided purification of the antibiotic. rsc.org Similarly, genome mining of Streptomyces spp. has led to the identification of isolates containing kirromycin-resistant EF-Tu within predicted natural product BGCs. acs.org

These BGCs are typically large, spanning a significant portion of the microbial chromosome, and contain all the genetic information necessary for the production of the elfamycin, including the core biosynthetic enzymes, tailoring enzymes, and resistance determinants. rsc.orgnih.gov The use of bioinformatics tools like antiSMASH has been instrumental in identifying and analyzing these complex BGCs. researchgate.netscispace.com

Enzymatic Machinery of Biosynthesis

The construction of the phenelfamycin scaffold is a collaborative effort between two major classes of mega-enzymes: modular polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS).

Role of Modular Polyketide Synthases (PKS)

The backbone of phenelfamycin is a long polyketide chain, assembled by a Type I modular polyketide synthase (PKS). researchgate.netnih.gov These PKS systems are organized in a modular fashion, with each module responsible for a specific cycle of chain elongation and modification. mdpi.com A typical PKS module contains a set of core domains: a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. mdpi.com The AT domain selects the appropriate building block (an acyl-CoA derivative), the ACP domain tethers the growing polyketide chain, and the KS domain catalyzes the condensation reaction that extends the chain. mdpi.com

The modular nature of these enzymes allows for a high degree of control over the structure of the final product. The number and type of modules determine the length of the polyketide chain, while the specific domains within each module dictate the incorporation of different extender units and the stereochemistry of the resulting molecule.

Function of Nonribosomal Peptide Synthetases (NRPS)

While the majority of the phenelfamycin structure is of polyketide origin, a nonribosomal peptide synthetase (NRPS) is also involved in its biosynthesis. researchgate.netnih.gov NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome and an mRNA template. nih.gov Similar to PKSs, NRPSs are organized into modules, each responsible for the incorporation of a specific amino acid. mdpi.com

An NRPS module typically contains an adenylation (A) domain, which selects and activates a specific amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain, which carries the activated amino acid, and a condensation (C) domain, which catalyzes peptide bond formation. mdpi.com In the biosynthesis of some elfamycins like kirromycin (B1673653), the NRPS machinery is integrated with the PKS assembly line, showcasing a unique hybrid PKS/NRPS system. researchgate.net

Tailoring Enzymes and Post-assembly Modifications

Following the assembly of the core polyketide-peptide hybrid structure by the PKS and NRPS enzymes, a series of tailoring enzymes introduce further chemical modifications. These post-assembly modifications are crucial for the final structure and biological activity of Phenelfamycin E and its congeners. These enzymes, encoded by genes within the BGC, can include oxidoreductases, transferases, and other modifying enzymes. rsc.org For example, phenelfamycins G and H are distinguished from phenelfamycins E and F by an additional hydroxyl group, a modification likely introduced by a tailoring enzyme. researchgate.net

Mechanistic Insights into Polyketide and Nonribosomal Peptide Assembly

The assembly of the phenelfamycin molecule is a highly coordinated process that occurs on the PKS and NRPS mega-enzyme templates. The biosynthesis is initiated with a starter unit that is loaded onto the first PKS module. nih.gov The polyketide chain is then extended in a stepwise fashion, with each module adding a specific extender unit and performing any associated chemical modifications, such as reductions or dehydrations. mdpi.com

Once the polyketide portion is complete, it is passed to the NRPS module, which incorporates the amino acid component. The final molecule is then released from the enzyme, often through the action of a thioesterase (TE) domain. The integration of PKS and NRPS systems in elfamycin biosynthesis highlights the remarkable versatility of these enzymatic assembly lines in generating complex natural products. researchgate.net

Resistance-Guided Discovery Approaches for Elfamycin Producers

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. acs.org Resistance-guided discovery has emerged as a powerful strategy for identifying novel producers of natural products, including elfamycins. acs.orgacs.org This approach is based on the principle that antibiotic-producing microorganisms must possess intrinsic resistance mechanisms to avoid self-destruction. acs.org

Exploiting Self-Resistance Genes (e.g., Kirromycin-Resistant EF-Tu)

A crucial survival strategy for antibiotic-producing microorganisms is the possession of self-resistance mechanisms to prevent self-intoxication. researchgate.netmdpi.comacs.orgnih.gov These resistance genes are frequently located within the same biosynthetic gene cluster (BGC) that directs the synthesis of the antibiotic. researchgate.netmdpi.comacs.orgnih.gov This co-localization provides a powerful tool for discovering novel antibiotic producers through genome mining. By searching for known resistance genes, researchers can identify organisms that likely produce compounds of a specific class.

This resistance-guided discovery approach has been effectively applied to the elfamycin family of antibiotics, which includes this compound. acs.org Elfamycins exert their antibacterial effect by targeting and inhibiting the essential protein synthesis elongation factor Tu (EF-Tu). researchgate.netacs.orgnih.govmcmaster.ca Consequently, organisms that produce elfamycins must harbor a resistant version of EF-Tu to survive.

Researchers have leveraged this biological principle by specifically searching for genes encoding a kirromycin-resistant EF-Tu (EF-TuKirR). researchgate.netacs.org Kirromycin is a well-characterized member of the elfamycin family, and resistance to it is a strong indicator of elfamycin production. mcmaster.ca The hypothesis is that a bacterium containing a gene for a kirromycin-resistant EF-Tu, particularly if that gene is found within a predicted natural product BGC, is a probable producer of an elfamycin-type antibiotic. researchgate.netmdpi.com

This strategy led to significant discoveries. Through genome mining of Streptomyces species, several isolates were identified that possessed homologs for a kirromycin-resistant EF-Tu gene within their BGCs. researchgate.netmdpi.comnih.govresearchgate.net Subsequent laboratory work confirmed this hypothesis.

Detailed Research Findings:

One notable study demonstrated the power of this resistance-based approach. researchgate.netnih.gov Genome mining efforts identified three Streptomyces isolates that contained a kirromycin-resistant EF-Tu (EF-TuKirR) gene within a predicted BGC. researchgate.netnih.gov Activity-guided purification of extracts from one of these isolates, which was not previously known to create elfamycins, revealed it as a producer of Phenelfamycin B. researchgate.netacs.orgnih.govresearchgate.net This finding validated that a resistance-gene-directed strategy is a viable method for identifying new and previously overlooked antibiotic producers. acs.org The antimicrobial activity of the discovered Phenelfamycin B was confirmed to be a result of inhibiting protein biosynthesis by binding to EF-Tu. researchgate.netnih.gov

The table below summarizes the findings from the resistance-guided discovery process that led to the identification of a phenelfamycin producer.

Table 1: Summary of Resistance-Guided Discovery of an Elfamycin Producer

| Method | Target Gene | Organism(s) | Key Finding | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Genome Mining | Kirromycin-Resistant EF-Tu (EF-TuKirR) | Streptomyces spp. | Identification of three isolates with EF-TuKirR within a predicted BGC. | One isolate was a previously unknown producer of Phenelfamycin B. | researchgate.netacs.orgnih.gov |

This research underscores how understanding the self-resistance mechanisms inherent in antibiotic biosynthesis can be exploited for the targeted discovery of bioactive natural products like this compound and its congeners.

Molecular Mechanism of Action of Phenelfamycin E

Identification of Elongation Factor Tu (EF-Tu) as the Primary Target

The primary target of Phenelfamycin E and other elfamycin-type antibiotics is the bacterial elongation factor Tu (EF-Tu). mcmaster.caresearchgate.netpatsnap.com EF-Tu is a crucial GTP-binding protein that plays an indispensable role in the elongation phase of protein synthesis. patsnap.comwikipedia.org Its main function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, a critical step for the addition of amino acids to the growing polypeptide chain. patsnap.comwikipedia.org The essential nature of EF-Tu in bacterial viability makes it an attractive target for antibiotics. patsnap.com The antigonococcal activity of phenelfamycins, for instance, has been directly linked to the inhibition of protein biosynthesis through binding to EF-Tu. researchgate.netacs.org

Detailed Molecular and Cellular Effects

The interaction of this compound with EF-Tu triggers a cascade of molecular and cellular events that ultimately halt bacterial growth.

Inhibition of Bacterial Protein Biosynthesis

This compound is a potent inhibitor of bacterial protein biosynthesis. medchemexpress.com Like other elfamycins, it disrupts the elongation cycle of translation, effectively stopping the synthesis of new proteins. researchgate.netnih.gov This inhibition is a direct consequence of its binding to EF-Tu. researchgate.netacs.org Studies on various elfamycins, including those structurally similar to this compound, have consistently demonstrated their ability to inhibit poly(Phe) synthesis in E. coli cell-free systems, a standard assay for protein synthesis inhibition. nih.gov This cessation of protein production is the ultimate cause of the antibiotic's bacteriostatic or bactericidal effects.

Interaction with EF-Tu:GTP and EF-Tu:GDP States

EF-Tu functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov In its GTP-bound form, EF-Tu has a high affinity for aa-tRNA, forming a ternary complex (EF-Tu:GTP:aa-tRNA) that delivers the amino acid to the ribosome. wikipedia.org Following successful codon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu. This change results in a decreased affinity for the ribosome and aa-tRNA, causing the EF-Tu:GDP complex to be released. wikipedia.org

This compound, like other kirromycin-type elfamycins, can interact with EF-Tu in both its GTP and GDP-bound forms. nih.gov However, its binding has a profound impact on the conformational state of the protein. It effectively locks EF-Tu in a conformation that mimics the GTP-bound state, even when GDP is bound. nih.govmcmaster.ca This prevents the normal conformational changes required for its release from the ribosome.

Modulation of EF-Tu GTPase Activity

The intrinsic GTPase activity of EF-Tu is critical for its function, and this activity is stimulated upon correct codon-anticodon pairing at the ribosome. embopress.org Elfamycins, including this compound, have been shown to stimulate the GTPase activity of EF-Tu. nih.gov This stimulation, however, does not lead to the productive continuation of the elongation cycle. Instead, it contributes to the non-productive sequestration of EF-Tu on the ribosome.

Prevention of EF-Tu Dissociation from the Ribosome

A key consequence of this compound's interaction with EF-Tu is the prevention of its dissociation from the ribosome after GTP hydrolysis. researchgate.netnih.gov By stabilizing a GTP-like conformation, the antibiotic creates a stable EF-Tu:GDP:ribosome complex. mcmaster.ca This stalled complex physically obstructs the ribosome, preventing the binding of the next aa-tRNA and thereby halting the elongation of the polypeptide chain. researchgate.net This mechanism effectively traps the ribosome in a non-productive state, leading to the cessation of protein synthesis.

Comparative Mechanistic Studies with Other Elfamycin-Type Antibiotics

The elfamycin family of antibiotics, while all targeting EF-Tu, can be broadly categorized into two groups based on their precise mechanism of action. mcmaster.cawikipedia.org

Group 1 (Kirromycin-like): This group, which includes kirromycin (B1673653), aurodox, and likely this compound, prevents the release of EF-Tu:GDP from the ribosome. researchgate.netnih.govmcmaster.ca They bind at the interface of domains I and III of EF-Tu, inducing a conformation that mimics the GTP-bound state and leading to a persistent ternary complex on the ribosome. nih.govmcmaster.ca

Group 2 (Pulvomycin-like): This group, including pulvomycin (B1679863) and GE2270A, acts earlier in the cycle by preventing the formation of the EF-Tu:GTP:aa-tRNA ternary complex. mcmaster.caresearchgate.net Pulvomycin binds across all three domains of EF-Tu, sterically hindering the binding of aa-tRNA. researchgate.net

The table below summarizes the key mechanistic differences between these two groups of elfamycin antibiotics.

| Feature | Group 1 (e.g., Kirromycin, this compound) | Group 2 (e.g., Pulvomycin, GE2270A) |

| Primary Effect | Prevents dissociation of EF-Tu:GDP from the ribosome researchgate.net | Inhibits formation of the EF-Tu:GTP:aa-tRNA ternary complex researchgate.net |

| Binding Site on EF-Tu | Interface of domains 1 and 3 nih.gov | Spans domains 1, 2, and 3 researchgate.net |

| Conformational Impact | Stabilizes a GTP-like conformation nih.gov | Locks EF-Tu in a state that prevents aa-tRNA binding researchgate.net |

| Result | Stalled ribosome with EF-Tu bound researchgate.net | EF-Tu cannot deliver aa-tRNA to the ribosome researchgate.net |

These distinct mechanisms highlight the different ways in which antibiotics can effectively target the same essential protein to achieve a similar outcome: the inhibition of bacterial protein synthesis.

Kirromycin, Aurodox, Efrotomycin, Enacyloxin IIa, Pulvomycin, GE2270 A, L-681,217

The elfamycin family, despite structural diversity, can be broadly categorized into two main groups based on their distinct mechanisms of action on EF-Tu. nih.govacs.org this compound is classified within the kirromycin-like group of elfamycins. nih.govresearchgate.net

Kirromycin-like Elfamycins: This group includes Kirromycin , Aurodox , Efrotomycin , and Enacyloxin IIa . nih.govresearchgate.net These antibiotics function by binding to EF-Tu and locking it into a conformation that mimics its GTP-bound state. acs.orgmcmaster.ca This action has a critical consequence: after EF-Tu delivers aa-tRNA to the ribosome and GTP is hydrolyzed to GDP, the antibiotic prevents the necessary conformational change that leads to the release of the EF-Tu•GDP complex from the ribosome. nih.govmcmaster.ca The resulting stable kirromycin•EF-Tu•GDP complex remains stalled on the ribosome, physically obstructing the binding of the next EF-Tu ternary complex and thereby halting protein elongation. mcmaster.ca Structural studies show that kirromycin and enacyloxin IIa bind to a pocket located at the interface of domains 1 and 3 of EF-Tu. nih.gov Phenelfamycins, including this compound, are understood to operate via this mechanism. For instance, Phenelfamycin A has been shown to stimulate the intrinsic GTPase activity of EF-Tu, a characteristic feature of the kirromycin class. nih.govresearchgate.net

Pulvomycin and GE2270 A: In contrast, Pulvomycin and GE2270 A inhibit an earlier step in the elongation cycle. nih.govacs.org They prevent the formation of the active ternary complex, which consists of EF-Tu, GTP, and aa-tRNA. nih.govmcmaster.ca By binding to EF-Tu, these antibiotics induce a conformational state that is unable to properly bind aa-tRNA. nih.govnih.gov Pulvomycin binds across all three domains of EF-Tu, sterically hindering the binding sites for both the 3' and 5' ends of the aa-tRNA. nih.govresearchgate.net GE2270 A, a thiopeptide antibiotic, binds primarily to domain 2 of EF-Tu, which also disrupts the interaction with aa-tRNA. nih.govnih.govresearchgate.net Although their binding sites are not identical, both antibiotics effectively prevent EF-Tu from delivering its aa-tRNA cargo to the ribosome. nih.govnih.gov

L-681,217: This compound is a structurally simpler elfamycin that lacks the pyridone ring found in kirromycin but still targets EF-Tu to inhibit protein synthesis. nih.govnih.govacs.org While it is a potent inhibitor, its interaction with EF-Tu is distinct from that of kirromycin. nih.govacs.org Notably, L-681,217 does not significantly enhance the GTPase activity of EF-Tu, unlike kirromycin, suggesting a nuanced difference in the conformational state it induces. nih.govacs.org

The table below summarizes the molecular mechanisms of these EF-Tu inhibitors.

| Compound | Class/Group | Molecular Mechanism of Action |

| This compound | Kirromycin-like Elfamycin | Binds to EF-Tu, preventing the release of the EF-Tu•GDP complex from the ribosome, which stalls protein synthesis. acs.orgnih.govresearchgate.net |

| Kirromycin | Kirromycin-like Elfamycin | Binds to the interface of domains 1 and 3 of EF-Tu, locking it in a GTP-like state and trapping the EF-Tu•GDP complex on the ribosome. nih.govmcmaster.ca |

| Aurodox | Kirromycin-like Elfamycin | Prevents EF-Tu•GDP from dissociating from the ribosome, halting protein elongation. researchgate.net |

| Efrotomycin | Kirromycin-like Elfamycin | Binds to EF-Tu and interferes with bacterial protein synthesis in a manner similar to kirromycin. researchgate.netresearchgate.net |

| Enacyloxin IIa | Kirromycin-like Elfamycin | Binds to EF-Tu at a site overlapping with kirromycin, preventing its dissociation from the ribosome. nih.govnih.gov |

| Pulvomycin | Pulvomycin-like Elfamycin | Binds to EF-Tu and prevents the formation of the ternary complex (EF-Tu•GTP•aa-tRNA) by masking aa-tRNA binding sites. nih.govnih.govmcmaster.ca |

| GE2270 A | Thiopeptide/Pulvomycin-like | Binds to domain 2 of EF-Tu, preventing the formation of the ternary complex by disrupting the binding of the 3' end of aa-tRNA. nih.govnih.govresearchgate.net |

| L-681,217 | Elfamycin | Inhibits protein synthesis by binding to EF-Tu, but interacts distinctly from kirromycin and does not enhance EF-Tu's GTPase activity. nih.govacs.org |

Utility of this compound as a Research Tool for Ribosomal Function Studies

Given that this compound acts by binding to and stalling the function of elongation factor Tu, it holds significant potential as a research tool for investigating the intricacies of ribosomal function, similar to other well-studied elfamycins like kirromycin. nih.gov The ability of this class of antibiotics to "freeze" the ribosome at a specific step of the elongation cycle makes them invaluable for biochemical and structural analyses. nih.gov

The primary utility of elfamycins in ribosomal research stems from their ability to trap EF-Tu on the ribosome. nih.gov This has been instrumental in:

Structural Biology: By stabilizing the interaction between EF-Tu and the ribosome, elfamycins like kirromycin have enabled the use of techniques such as cryo-electron microscopy (cryo-EM) to capture high-resolution snapshots of the ribosome in action. nih.gov These structures provide profound insights into the GTPase activation of EF-Tu, the accommodation of aa-tRNA into the ribosomal A-site, and the subsequent dissociation of the elongation factor. nih.gov As a potent elfamycin, this compound could similarly be employed to trap and study ribosomal complexes from various bacterial species.

Dissecting EF-Tu Function: The specific inhibitory action allows researchers to dissect the multiple roles of EF-Tu beyond its canonical function in translation. For example, kirromycin was used to demonstrate that EF-Tu's role in determining cell shape is independent of its activity in protein synthesis. nih.gov this compound could serve as a similar tool to probe these non-canonical functions of EF-Tu and its interactions with other cellular components.

Investigating Antibiotic Resistance: Studying how mutations in the tuf gene (encoding EF-Tu) confer resistance to elfamycins provides fundamental knowledge about the structure-function relationship of this essential protein. embopress.org this compound can be used in genetic and biochemical screens to identify and characterize such resistance mechanisms, furthering our understanding of EF-Tu's active sites and conformational dynamics.

While specific studies detailing the use of this compound as a research tool are not as widespread as those for kirromycin, its classification as a potent elfamycin that targets EF-Tu strongly suggests its utility for these and other future investigations into the bacterial translation machinery. researchgate.netmedchemexpress.com

Preclinical Biological Activities in Model Systems

In Vitro Antimicrobial Spectrum and Efficacy

Research into the antimicrobial profile of Phenelfamycin E has delineated its spectrum of activity, revealing potent inhibition of specific Gram-positive anaerobic and aerobic bacteria.

This compound exhibits significant activity against a range of Gram-positive anaerobic bacteria, which are often implicated in serious human infections. nih.gov The compound is particularly effective against Clostridium difficile, a leading cause of antibiotic-associated diarrhea. caymanchem.commedchemexpress.comnih.gov In vitro testing has established specific minimum inhibitory concentrations (MICs) for this compound against these key anaerobes. The MIC for Clostridium difficile has been reported as 4 µg/ml, and for Clostridium perfringens, it is 16 µg/ml. caymanchem.com Notably, it shows even greater potency against Peptostreptococcus magnus (now known as Finegoldia magna), with a reported MIC of 0.12 µg/ml. caymanchem.com

Table 1: In Vitro Activity of this compound against Gram-Positive Anaerobes

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/ml) |

| Clostridium difficile | 4 caymanchem.com |

| Clostridium perfringens | 16 caymanchem.com |

| Peptostreptococcus magnus | 0.12 caymanchem.com |

The antibacterial spectrum of this compound extends to clinically relevant Streptococcus species. It is active against β-hemolytic Streptococcus, with MIC values ranging from 0.12 to 1 µg/ml. caymanchem.com For Streptococcus pneumoniae, a common cause of pneumonia and meningitis, the reported MIC range is 0.25 to 2 µg/ml. caymanchem.com Furthermore, in vivo studies in mouse models have shown that this compound can increase survival rates following a lethal infection with Streptococcus pyogenes, indicating its biological efficacy against this pathogen. caymanchem.com

Table 2: In Vitro Activity of this compound against Streptococcus Species

| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (µg/ml) |

| β-hemolytic Streptococcus | 0.12 - 1 caymanchem.com |

| Streptococcus pneumoniae | 0.25 - 2 caymanchem.com |

While other members of the phenelfamycin family, such as phenelfamycin A and B, have shown activity against Neisseria gonorrhoeae, specific data detailing the in vitro efficacy and MIC values of this compound against this pathogen, including multidrug-resistant strains, are not available in the reviewed scientific literature. nih.govresearchgate.netnih.gov

Elfamycins as a class are recognized for their strong activity against Propionibacterium acnes (now Cutibacterium acnes). researchgate.net Structurally related compounds, Phenelfamycin G and H, exhibit pronounced inhibitory activity against this bacterium. researchgate.net However, specific studies detailing the direct in vitro activity or MIC values of this compound against P. acnes have not been identified in the current body of research.

A defining characteristic of this compound's antimicrobial profile is its lack of efficacy against Gram-negative bacteria. In vitro testing against a panel of seven different Gram-negative species revealed no significant activity, with MIC values reported to be greater than 128 µg/ml for all tested organisms. caymanchem.com This selectivity underscores its targeted spectrum towards Gram-positive bacteria.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Detailed structure-activity relationship (SAR) studies focusing specifically on this compound are limited in the available literature. However, comparative structural information provides some insight. Phenelfamycins G and H are structurally analogous to Phenelfamycins E and F, with the key difference being an additional hydroxyl group at the C-30 position in G and H. researchgate.netresearchgate.net This structural alteration in related compounds suggests that modifications at this position could be a point of interest for future SAR studies to explore how such changes impact the biological potency and spectrum of the phenelfamycin family of antibiotics.

Studies in Cellular Models of Infection (e.g., Macrophage Models for S. aureus)

Following a comprehensive review of the scientific literature, it has been determined that there are currently no published studies investigating the preclinical biological activity of this compound in cellular models of infection, such as macrophage models for Staphylococcus aureus.

Extensive searches of established scientific databases have yielded no research articles, reports, or data pertaining to the efficacy of this compound against intracellular pathogens within host cells. While the broader class of elfamycin antibiotics has been studied for its antibacterial properties, specific investigations into the ability of this compound to penetrate and act within cellular environments like macrophages are absent from the available literature.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of this compound's performance in this specific preclinical context. This represents a significant gap in the current understanding of the compound's full therapeutic potential, particularly concerning infections involving intracellular bacteria.

Chemical Derivatives and Analogues of Phenelfamycin E

Naturally Occurring Phenelfamycins

Phenelfamycin E belongs to a larger family of related compounds, the phenelfamycins, which are produced by various strains of Streptomyces bacteria. These natural analogues share a core structural framework but differ in their glycosylation patterns and other chemical modifications.

The primary group of phenelfamycins was first isolated from Streptomyces violaceoniger. acs.org This group includes Phenelfamycins A, B, C, E, F, and a related compound named unphenelfamycin. acs.orgnih.gov These compounds were identified for their activity against anaerobic bacteria, particularly Clostridium difficile. acs.orgnih.gov Phenelfamycin A has also demonstrated activity against Neisseria gonorrhoeae and Streptococci. nih.gov

A separate discovery from the actinomycete strain Streptomyces albospinus led to the identification of Phenelfamycins G and H. researchgate.netthewrightlab.comresearchgate.net These newer members of the family expanded the known structural diversity of this antibiotic class. researchgate.netthewrightlab.com

The various phenelfamycins are distinguished primarily by their saccharide (sugar) side chains:

Phenelfamycins A and B are isomers that contain a single sugar unit (a monosaccharide moiety). acs.org

Phenelfamycin C is an isomer that features a two-sugar unit (a disaccharide moiety). acs.org

Phenelfamycins E and F are isomers that possess a more complex three-sugar unit (a trisaccharide moiety). acs.org Among the initially discovered phenelfamycins, E and F are considered the most potent. acs.org

Unphenelfamycin is part of the complex isolated alongside A, B, C, E, and F. nih.gov

Phenelfamycins G and H are also isomers and are structurally similar to phenelfamycins E and F, respectively. researchgate.netthewrightlab.com They exhibit a narrow spectrum of activity, with notable potency against Propionibacterium acnes. acs.orgresearchgate.netthewrightlab.com

The key structural variations among the naturally occurring phenelfamycins account for their different properties. The most significant distinctions lie in the attached sugar chains and specific hydroxylations on the molecule's backbone.

The primary difference between the A/B, C, and E/F pairs is the length of the glycosidic chain, progressing from a monosaccharide to a disaccharide and finally to a trisaccharide. acs.org Within each pair (e.g., E and F), the components are isomers, meaning they have the same chemical formula but a different arrangement of atoms. acs.org

A unique and defining feature distinguishes Phenelfamycins G and H from all other known elfamycins. They possess an additional hydroxyl (-OH) group at the C-30 position of their core structure. acs.orgresearchgate.netthewrightlab.comnih.gov Phenelfamycin G has the basic structure of this compound plus this C-30 hydroxyl group, while phenelfamycin H corresponds to a hydroxylated phenelfamycin F. researchgate.netthewrightlab.com This hydroxylation had not been previously described in any other member of the elfamycin antibiotic family. researchgate.netthewrightlab.com

Strategies for Semisynthesis and Chemoenzymatic Modification

While a wide range of phenelfamycins are found in nature, researchers also pursue semisynthetic and chemoenzymatic modifications to create novel derivatives. These approaches start with the natural product scaffold and use chemical or enzymatic methods to introduce specific changes. Although detailed reports focusing exclusively on this compound are limited, strategies applied to other complex polyketides and antibiotics are relevant.

Semisynthesis involves the chemical modification of the isolated natural product. For related classes of antibiotics, this has been a successful strategy. For instance, new aminoglycoside derivatives have been generated by modifying N-1/N-3" amino groups or through the deoxygenation of hydroxyl groups to overcome enzymatic resistance. mdpi.com Another approach is chemical glycosylation, where new sugar moieties are chemically attached to the core structure, a process that has been used to create analogues of complex natural products like Elfamycin. knu.edu.af

Chemoenzymatic synthesis offers a hybrid approach, using enzymes to perform specific, often difficult, chemical transformations. This can include using enzymes to build or modify parts of the molecule. For example, research on the thiopeptide class of antibiotics has shown that altering the precursor peptide gene can lead to the production of numerous structural mutants, effectively using the cell's biosynthetic machinery to create novel analogues from a modified starting point. acs.org Such strategies, which leverage tailoring enzymes, represent a powerful method for expanding the chemical diversity of natural product scaffolds. thewrightlab.com

Rational Design of Novel Analogues for Research Applications

Rational design involves using knowledge of a drug's target and structure to design new molecules with improved properties. nih.gov For the elfamycin class, this approach aims to overcome limitations like poor solubility and to create compounds for specific research applications. nih.gov

One successful strategy involves making directed, systematic chemical improvements to existing, well-understood compounds. nih.gov A prominent example is the modification of GE2270 A, another antibiotic that targets the elongation factor Tu (EF-Tu). Researchers designed and synthesized 4-aminothiazolyl analogues to create the compound LFF571, which showed dramatically increased solubility and efficacy in animal models. nih.gov This demonstrates that targeted chemical changes can significantly improve the drug-like properties of this class of antibiotics.

Another powerful technique for generating novel analogues is the genetic engineering of the biosynthetic pathways that produce them. google.com Phenelfamycins are polyketides, which are assembled by large enzyme complexes called polyketide synthases (PKS). nih.govgoogle.com By using recombineering methods to add, remove, or swap the modules within the PKS gene cluster, it is possible to generate a vast number of new structures. google.com This synthetic biology approach allows for the creation of libraries of novel polyketides that can be screened for desired activities, significantly expanding the chemical space beyond what is found in nature. thewrightlab.comgoogle.com

Table of Compounds Mentioned

| Compound Name |

|---|

| Phenelfamycin A |

| Phenelfamycin B |

| Phenelfamycin C |

| This compound |

| Phenelfamycin F |

| Phenelfamycin G |

| Phenelfamycin H |

| Unphenelfamycin |

| GE2270 A |

| LFF571 |

Analytical Methodologies for Research and Quantification of Phenelfamycin E

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Phenelfamycin E. It is particularly effective for separating the various components of the phenelfamycin complex produced during fermentation by Streptomyces species. nih.govtoku-e.com

Research and process-scale operations have utilized reversed-phase HPLC (RP-HPLC) for the purification of this compound, which is also known by synonyms such as LL-E19020 α and Ganefromycin-α. In one established method for process-scale purification, a crude extract obtained from the fermentation broth is subjected to RP-HPLC on a C18 column. The separation is typically achieved using a gradient elution, which allows for the effective separation of the closely related phenelfamycin analogues.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. A commonly used system employs a gradient of acetonitrile in 0.1 M ammonium (B1175870) acetate (B1210297) buffer adjusted to pH 4.5. Detection is commonly performed using a UV detector, with the effluent monitored at a wavelength of 325 nm, which corresponds to an absorbance maximum for this class of compounds. This HPLC method has proven robust enough to yield high-purity this compound on a large scale. Analytical HPLC is also used to monitor the fractions collected during preparative chromatography to ensure proper separation and purity.

Table 1: Example Parameters for HPLC Purification of this compound

| Parameter | Specification | Source(s) |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) | |

| Stationary Phase | C18 Bonded Silica Gel | |

| Mobile Phase | Gradient of acetonitrile in 0.1 M ammonium acetate | |

| pH of Aqueous Phase | 4.5 | |

| Detection | UV Absorbance |

| Detection Wavelength | 325 nm | |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the rapid identification and structural characterization of this compound and its analogues directly from complex mixtures like fermentation broths. acs.orgnih.gov This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.

LC-MS is instrumental in the process of "dereplication," which is the rapid identification of known compounds in a natural product extract to prioritize the discovery of novel substances. acs.orgethernet.edu.et In the analysis of phenelfamycins, crude extracts are chromatographed using HPLC, and the column effluent is split. nih.gov A major portion is directed to a UV detector and fraction collector, while a smaller portion is diverted to an electrospray ionization (ESI) source of a mass spectrometer. nih.gov ESI is a soft ionization technique that is well-suited for large and thermally labile molecules like this compound, as it typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the determination of the molecular weight of the components in each chromatographic peak. acs.orgnih.gov

While specific LC-MS/MS quantitative methods with detailed parameters such as precursor and product ion transitions for this compound are not extensively detailed in publicly available literature, the general approach is well-established for antibiotics. frontiersin.orgnih.gov For quantification, a multiple reaction monitoring (MRM) method would be developed. This involves selecting the precursor ion of this compound and fragmenting it in the collision cell of the mass spectrometer to generate specific product ions. The instrument would then be set to monitor these specific transitions, providing high selectivity and sensitivity for quantification even in complex biological matrices. frontiersin.org

Table 2: General Approach for LC-MS Analysis of Phenelfamycins

| Step | Description | Source(s) |

|---|---|---|

| Sample Preparation | Crude solvent extraction of fermentation broth. | acs.orgnih.gov |

| Chromatography | Conventional bore HPLC. | nih.gov |

| Flow Rate | Typically around 1 mL/min with a post-column split. | nih.gov |

| Ionization | Electrospray Ionization (ESI). | acs.orgnih.gov |

| Detection | Mass spectrometer for molecular weight determination. | acs.orgnih.gov |

| Secondary Confirmation | Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used on collected fractions. | nih.gov |

Other Chromatographic Techniques for Separation and Purity Assessment

Prior to the final purification by HPLC, a series of other chromatographic techniques are employed to isolate and enrich the phenelfamycin complex from the crude fermentation extract. nih.gov The assessment of purity involves ensuring that the final product is free from these related analogues and other impurities.

The comprehensive purification of individual phenelfamycin components is a multi-step process that leverages the different physicochemical properties of the molecules. A typical purification scheme involves a combination of the following chromatographic methods:

Solvent Partitions: To perform an initial crude separation based on polarity. nih.gov

Sephadex LH-20 Exclusion Chromatography: This size-exclusion chromatography separates compounds based on their molecular size. nih.gov

C18 Bonded-Phase Silica Gel Adsorption Chromatography: A form of reversed-phase chromatography used for further fractionation. nih.gov

Diol Partition Chromatography: A normal-phase partition chromatography technique that separates compounds based on their polarity. nih.gov

Liquid-Liquid Countercurrent Chromatography (CCC): A preparative separation technique that partitions solutes between two immiscible liquid phases, avoiding the use of solid supports and the potential for irreversible adsorption of the sample. nih.gov

The combination of these techniques allows for the successful separation of the seven closely related components of the phenelfamycin complex, designated as Phenelfamycin A-F and Unphenelfamycin. nih.gov The purity of the isolated this compound is then confirmed by analytical HPLC, ensuring a single peak corresponding to the compound of interest.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ammonium acetate |

| Diol |

| Ganefromycin-α |

| LL-E19020 α |

| Phenelfamycin A |

| Phenelfamycin B |

| Phenelfamycin C |

| Phenelfamycin D |

| This compound |

| Phenelfamycin F |

Future Research Directions and Potential Applications in Antimicrobial Discovery

Elucidation of Complete Biosynthetic Pathways for Directed Evolution and Engineering

A fundamental area of future research lies in the complete elucidation of the biosynthetic gene cluster (BGC) responsible for Phenelfamycin E production in Streptomyces violaceoniger. mcmaster.ca While the BGC for the related compound, phenelfamycin B, has been identified, a detailed understanding of the specific enzymes and regulatory elements governing the synthesis of the more complex this compound is crucial. acs.orgresearchgate.net This knowledge will pave the way for directed evolution and metabolic engineering strategies.

Directed evolution, a powerful protein engineering technique, can be employed to modify the biosynthetic enzymes to generate novel phenelfamycin analogues with improved properties. d-nb.info By introducing targeted mutations into key enzymes, such as polyketide synthases (PKS) and glycosyltransferases, researchers can potentially alter the compound's structure to enhance its antimicrobial potency, broaden its spectrum of activity, or improve its pharmacokinetic profile. For instance, engineering the PKS modules could lead to variations in the polyketide backbone, while modifying glycosyltransferases could result in the attachment of different sugar moieties, a feature known to be critical for the biological activity of many natural products.

Development as Molecular Probes for Translational Biology Research

The specific interaction of this compound with EF-Tu makes it an invaluable tool for studying the intricacies of bacterial protein synthesis. acs.orgresearchgate.net Its ability to bind to and inhibit EF-Tu can be harnessed to develop sophisticated molecular probes. By attaching fluorescent tags or other reporter molecules to this compound, researchers can visualize and track the localization and dynamics of EF-Tu within living bacterial cells.

These molecular probes would enable a deeper understanding of the fundamental processes of translation and how they are affected by antibiotics. This could reveal novel aspects of EF-Tu function and its role in various cellular processes beyond protein synthesis. The insights gained from using this compound as a molecular probe could also aid in the identification of new binding sites on EF-Tu that could be targeted by future generations of antibiotics.

Optimization of Analogues as Lead Compounds for Antimicrobial Drug Discovery (Pre-clinical focus)

While this compound itself has demonstrated potent activity against certain Gram-positive anaerobes, including the pathogenic Clostridium difficile, its development as a clinical therapeutic is hampered by factors such as a narrow spectrum of activity and potentially suboptimal pharmacokinetic properties. caymanchem.comnih.gov Therefore, a significant focus of future research will be on the generation and optimization of this compound analogues as lead compounds for preclinical drug discovery.

This process involves a multidisciplinary approach combining medicinal chemistry, computational modeling, and microbiological testing. Synthetic and semi-synthetic strategies can be employed to create a library of this compound derivatives. These analogues would be systematically evaluated for their minimum inhibitory concentrations (MICs) against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

Recent studies have highlighted the potential of other phenelfamycins, such as phenelfamycin B, against multidrug-resistant Neisseria gonorrhoeae, suggesting that the phenelfamycin scaffold has the potential to be effective against challenging Gram-negative pathogens. acs.orgresearchgate.net Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for antimicrobial activity and to guide the design of new analogues with improved potency and a broader spectrum. Promising lead compounds would then advance to further preclinical evaluation, including in vitro and in vivo models of infection. nih.gov

Exploration of Additional Biological Activities Beyond Antimicrobial Effects

The complex structure of this compound suggests that it may possess other biological activities beyond its well-documented antimicrobial effects. Natural products often exhibit a range of bioactivities, and it is plausible that this compound could interact with other cellular targets in both prokaryotic and eukaryotic systems.

Q & A

Q. What are the established synthetic pathways for Phenelfamycin E, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes typically involve modular polyketide synthase systems, with yield optimization dependent on precursor availability and enzymatic efficiency. Key steps include acyltransferase domain specificity and post-modification tailoring (e.g., glycosylation). Use HPLC and mass spectrometry to monitor purity and intermediate formation . For reproducibility, document reaction parameters (temperature, pH, cofactors) in tabular form, aligning with journal guidelines for table formatting .

Q. What in vitro assays are recommended to evaluate this compound’s antimicrobial activity?

Methodological Answer: Employ broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens. Include controls for solvent effects and reference antibiotics (e.g., erythromycin). Data should be tabulated with strain-specific MICs, standard deviations, and statistical significance (p-values) .

Q. How should researchers validate the structural characterization of this compound derivatives?

Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY) for backbone elucidation with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Report chemical shifts in tables with solvent and instrument specifications. Cross-reference spectral data with existing literature to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example, use RNA-seq to compare transcriptional profiles in bacterial cells treated with this compound versus macrolides. Address contradictions by analyzing dose-dependent effects and off-target interactions via cheminformatics tools .

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in vivo?

Methodological Answer: Implement a two-compartment model in murine studies, measuring plasma concentrations via LC-MS/MS and correlating with efficacy endpoints (e.g., bacterial load reduction). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Tabulate PK parameters (AUC, Cmax, t½) with confidence intervals .

Q. How should researchers navigate discrepancies in cytotoxicity profiles across different cell lines?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate cytotoxicity data. Perform meta-analysis using fixed- or random-effects models, stratified by cell type (e.g., HEK293 vs. HepG2). Report heterogeneity metrics (I²) and sensitivity analyses in supplementary tables .

Q. What strategies mitigate batch-to-batch variability in this compound production during scale-up?

Methodological Answer: Apply quality-by-design (QbD) principles: vary critical process parameters (CPPs) like fermentation pH and aeration rates, and analyze their impact on critical quality attributes (CQAs) via design-of-experiments (DoE) software. Present results in heatmaps or contour plots to identify optimal conditions .

Data Analysis and Reporting

Q. How should spectral data for this compound analogs be standardized in publications?

Methodological Answer: Adopt the Pharmaceutical Research table format: Roman numerals for table IDs, footnotes for abbreviations, and raw data in appendices. For NMR, include δ values (ppm), multiplicity, and coupling constants in a Word table .

Q. What statistical approaches are appropriate for analyzing time-kill curve experiments?

Methodological Answer: Use log-linear mixed models to compare bacterial reduction rates between treatment groups. Report time-dependent effects with 95% CIs and p-values adjusted for multiple comparisons (e.g., Bonferroni). Visualize with semi-log plots and shaded error bands .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound bioactivity studies?

Methodological Answer: Pre-register protocols on platforms like Open Science Framework (OSF), detailing strain sources, growth media, and assay conditions. Share raw data (e.g., plate reader outputs) in public repositories (e.g., Zenodo) with CC-BY licenses .

Tables for Reference

Table 1: Example MIC Data for this compound Against Staphylococcus aureus Strains

| Strain ID | MIC (µg/mL) | 95% CI | Reference |

|---|---|---|---|

| ATCC 29213 | 0.25 | 0.12–0.50 | |

| MRSA COL | 2.0 | 1.0–4.0 |

Table 2: Key PK Parameters from Murine Studies

| Parameter | Mean ± SD | CV (%) |

|---|---|---|

| AUC₀–24 (h·µg/mL) | 45.2 ± 6.3 | 14.0 |

| t½ (h) | 3.1 ± 0.4 | 12.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.